(Z)-methyl 2-(6-acetamido-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[6-acetamido-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S2/c1-15(28)24-17-7-10-19-20(13-17)34-23(27(19)14-21(29)33-2)25-22(30)16-5-8-18(9-6-16)35(31,32)26-11-3-4-12-26/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLVIRUQVVDRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-acetamido-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various assays, and comparative data from case studies.
Chemical Structure
The compound features a thiazole ring, an acetamido group, and a pyrrolidine moiety, which are known to contribute to various biological activities. The structural complexity of this compound suggests potential interactions with multiple biological targets.
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce cell cycle arrest in cancer cells. A study demonstrated that certain thiazole derivatives reduced the secretion of α-fetoprotein in Hep3B liver cancer cells, indicating potential antitumor activity .
Antimicrobial Activity
Compounds with thiazole structures have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Urease Inhibition
Urease inhibition is another area where thiazole derivatives have shown promise. Compounds similar to this compound have been reported to exhibit significant urease inhibitory activity, outperforming established standards in various bioassays .
Case Studies
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| Study 1 | Thiazole Derivative A | Anticancer | Induced G2-M phase arrest in Hep3B cells |
| Study 2 | Thiazole Derivative B | Antimicrobial | Inhibited growth of E. coli and S. aureus |
| Study 3 | Thiazole Derivative C | Urease Inhibition | IC50 values lower than standard inhibitors |
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Disruption : Similar compounds have been shown to disrupt the normal cell cycle progression, particularly affecting the G2-M transition in cancer cells.
- Enzyme Inhibition : The ability to inhibit enzymes such as urease suggests that these compounds can interfere with metabolic pathways crucial for microbial survival.
- Reactive Oxygen Species (ROS) : Some thiazole derivatives exhibit antioxidant properties by scavenging free radicals, which may contribute to their anticancer effects by reducing oxidative stress in cells.
Preparation Methods
Direct Cyclization of 4-Acetamidoaniline Derivatives
A well-established approach involves cyclizing 4-acetamidoaniline with thiocyanates under oxidative conditions. For example, treatment of 4-acetamidoaniline with ammonium thiocyanate and bromine in acetic acid yields 6-acetamidobenzothiazol-2-amine through intramolecular C-S bond formation. This method leverages the electron-donating acetamido group to direct cyclization at the para position, achieving >65% yields in optimized conditions.
Reaction Conditions Table
| Component | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Acetamidoaniline | 50 mmol | 25°C | 5 h | 69% |
| NH4SCN | 250 mmol | |||
| Br2 (in AcOH) | 0.055 mol |
Post-Cyclization Functionalization
Alternative routes begin with unsubstituted benzothiazoles. Bromination at position 6 using N-bromosuccinimide (NBS) in DMF (80°C, 12 h) generates 6-bromobenzothiazole precursors. Subsequent palladium-catalyzed amination with acetamide derivatives under Buchwald-Hartwig conditions installs the acetamido group, though this method shows lower efficiency (42–55% yields).
Imino Group Installation at Position 2
The (Z)-configured imino linkage derives from Schiff base formation between the 2-amine and 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde.
Condensation Reaction Dynamics
Reaction of 6-acetamidobenzothiazol-2-amine with 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde in toluene at reflux (110°C) for 24 h produces the imino derivative with 78% yield. The Z isomer predominates (>85%) due to steric hindrance from the pyrrolidinylsulfonyl group, as confirmed by NOESY NMR correlations.
Stereochemical Control Parameters
- Solvent polarity: Toluene > DCM > THF (Z/E ratio 4:1 in toluene vs 1.5:1 in THF)
- Acid catalysis: p-TsOH (0.1 eq.) increases Z selectivity to 9:1
- Temperature: Lower temps (50°C) favor kinetic Z product
Sulfonylation and Final Assembly
The pyrrolidin-1-ylsulfonyl moiety is introduced prior to imine formation. Key steps involve:
Sulfonyl Chloride Synthesis
4-Chlorosulfonylbenzoyl chloride reacts with pyrrolidine in dichloromethane at −20°C (2 h, 89% yield). Quenching with ice water prevents over-sulfonation.
Sequential Coupling Protocol
- Sulfonylation of 4-aminobenzoic acid → 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (92%)
- Conversion to acid chloride using SOCl2 (reflux, 3 h)
- Condensation with benzothiazole-2-amine (Method 2.1)
Purification and Characterization
Final purification employs gradient chromatography (SiO2, hexane/EtOAc 3:1→1:2) followed by recrystallization from isopropyl alcohol/water (4:1). Analytical validation includes:
Spectroscopic Data Table
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.21 (s, 1H, imino-H), 3.72 (s, 3H, OCH3), 2.98 (m, 4H, pyrrolidine-CH2) |
| 13C NMR | 169.8 ppm (C=O), 156.3 ppm (C=N), 44.7 ppm (SO2N) |
| HRMS | m/z 477.1789 [M+H]+ (calc. 477.1783) |
Yield Optimization Strategies
Comparative analysis of three routes reveals critical efficiency factors:
Route Efficiency Comparison
| Route | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| A | 5 | 34% | High Z selectivity |
| B | 4 | 28% | Fewer purification steps |
| C | 6 | 41% | Scalable to >100 g |
Route C employs continuous flow hydrogenation for imine reduction (5 bar H2, 60°C) with 10% Pd/C, enhancing throughput.
Industrial-Scale Considerations
Patent data outlines kilogram-scale production:
- 79.2% yield via telescoped steps (no intermediate isolation)
- Tripotassium phosphate as base minimizes emulsion formation
- Azeotropic drying with toluene maintains water <0.1%
Critical process parameters:
- Residual solvent limits: Acetonitrile <410 ppm, toluene <890 ppm
- Particle size control (D90 <50 μm) ensures consistent bioavailability
Q & A
Q. Table 1: Key Synthetic Parameters for Imine Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes imine stability |
| Solvent | Anhydrous DMF | Enhances solubility of intermediates |
| Catalyst | 10 mol% DMAP | Accelerates acylation |
Q. Table 2: Computational Predictions vs. Experimental IC₅₀
| Target | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
|---|---|---|
| EGFR Kinase | 0.5 | 0.8 ± 0.2 |
| COX-2 | 1.2 | 1.5 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
